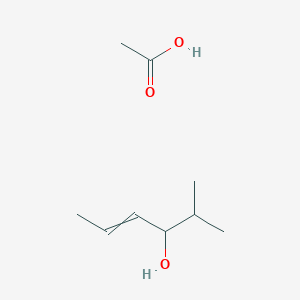
Acetic acid;2-methylhex-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methylhex-4-en-3-ol is an organic compound with the molecular formula C9H18O2. It is a derivative of acetic acid and contains a 2-methylhex-4-en-3-ol moiety. This compound is known for its unique chemical structure, which includes both an acetic acid group and an unsaturated alcohol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylhex-4-en-3-ol can be achieved through various synthetic routes. One common method involves the esterification of 2-methylhex-4-en-3-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methylhex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The unsaturated alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or an acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various esters or amides.
Applications De Recherche Scientifique
Acetic acid;2-methylhex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-methylhex-4-en-3-ol involves its interaction with various molecular targets and pathways. The acetic acid group can participate in esterification and hydrolysis reactions, while the unsaturated alcohol group can undergo oxidation and reduction reactions. These interactions can lead to the formation of different products and intermediates, which can exert various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;2-methylhex-3-yl ester: This compound is similar in structure but lacks the unsaturation in the alcohol group.
Acetic acid;2-methylhex-4-en-3-one: This compound contains a ketone group instead of an alcohol group.
Uniqueness
Acetic acid;2-methylhex-4-en-3-ol is unique due to the presence of both an acetic acid group and an unsaturated alcohol group. This combination allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
92775-95-6 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
acetic acid;2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-4-5-7(8)6(2)3;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4) |
Clé InChI |
WCURJWAEAPFCNS-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C(C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
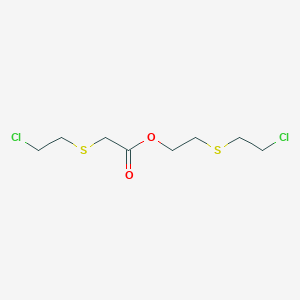
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)


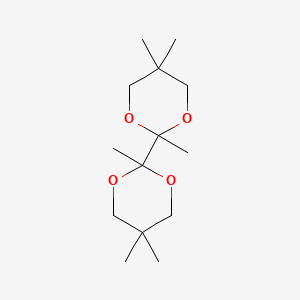
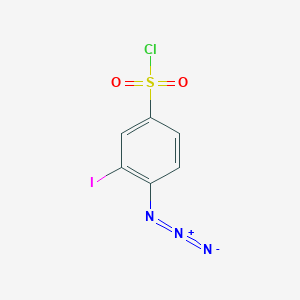
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
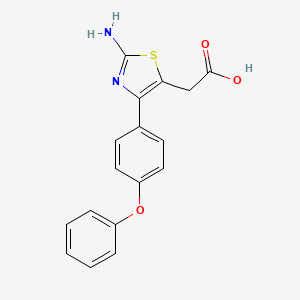

![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
